molecular formula C21H29ClN2 B14400643 1-Benzhydryl-4-butylpiperazine;hydrochloride CAS No. 87887-38-5

1-Benzhydryl-4-butylpiperazine;hydrochloride

Cat. No.: B14400643
CAS No.: 87887-38-5
M. Wt: 344.9 g/mol
InChI Key: PHJPVLUEIVTMDK-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-butylpiperazine;hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse pharmacological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzhydryl-4-butylpiperazine;hydrochloride typically involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzhydryl-4-butylpiperazine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-butylpiperazine;hydrochloride involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . The compound may also interact with other receptors in the central nervous system, affecting neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

1-Benzhydryl-4-butylpiperazine;hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and makes it a valuable tool in research and industry. Further studies are likely to uncover more applications and deepen our understanding of its mechanisms of action.

Properties

CAS No.

87887-38-5

Molecular Formula

C21H29ClN2

Molecular Weight

344.9 g/mol

IUPAC Name

1-benzhydryl-4-butylpiperazine;hydrochloride

InChI

InChI=1S/C21H28N2.ClH/c1-2-3-14-22-15-17-23(18-16-22)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13,21H,2-3,14-18H2,1H3;1H

InChI Key

PHJPVLUEIVTMDK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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